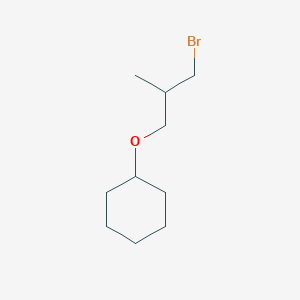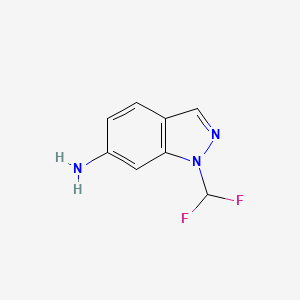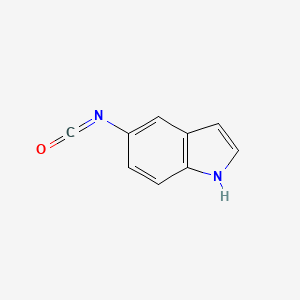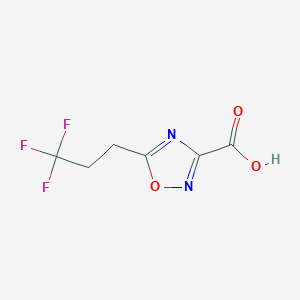
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, also known as 2-(3,4,5-trimethoxyphenoxy)ethanamine, is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of a phenoxy group substituted with three methoxy groups at the 3, 4, and 5 positions, and an ethanamine chain. It is a derivative of phenethylamine and is structurally related to other psychoactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate ethanamine derivative. One common method includes the use of 2-chloroethanamine hydrochloride as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is usually achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine chain, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated ethanamine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- is structurally similar to other phenethylamine derivatives, such as:
2-(2,4,5-Trimethoxyphenyl)ethanamine: Known for its psychoactive properties and use in research on hallucinogenic compounds.
3,4,5-Trimethoxyphenethylamine: Another psychoactive compound with similar structural features but different pharmacological effects.
The uniqueness of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Propiedades
Número CAS |
65876-17-7 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C11H17NO4/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3 |
Clave InChI |
AFJZAAPPTLXGHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)




![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)



